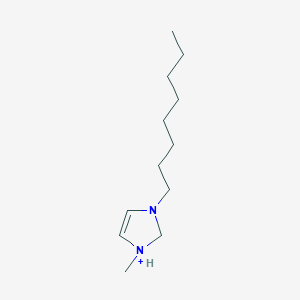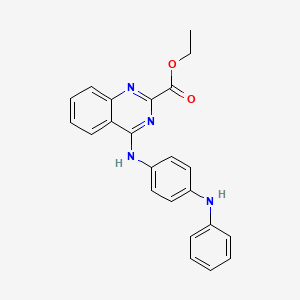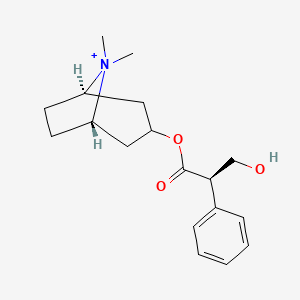![molecular formula C25H23N2O4S+ B1225953 N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225953.png)
N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide is a pyridinium ion.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
The compound's synthesis and crystal structure have been explored, highlighting its formation and detailed structural characteristics. For example, Balu and Gopalan (2013) studied the synthesis and crystal structure of a closely related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, emphasizing its extensive π–π interactions and hydrogen bonding properties (Balu & Gopalan, 2013).
Chemical Reactions and Applications
The compound's behavior in chemical reactions and its potential applications are also significant areas of research. For instance, Ragnarsson et al. (2001) discussed the synthesis of aromatic N-benzyl carboxamides derived from compounds like naphthalene and pyridine, exploring their facilitated reduction and potential applications (Ragnarsson et al., 2001). Additionally, the reaction of tert-butoxy radicals with phenols, compared with the reactions of carbonyl triplets, was investigated by Das et al. (1981), providing insights into the compound's reactivity and potential use in various chemical processes (Das et al., 1981).
Biological and Antimicrobial Activities
Research into the compound's biological and antimicrobial activities has also been conducted. For example, a study by Ijuomah et al. (2022) on the synthesis, characterization, and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide highlighted its potent antimicrobial properties (Ijuomah et al., 2022). Moreover, Abbasi et al. (2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides and evaluated their antibacterial and anti-enzymatic potential, demonstrating their significant antibacterial properties (Abbasi et al., 2015).
Photophysical and Catalytic Properties
The photophysical and catalytic properties of compounds related to N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide have been a focus as well. Öncül et al. (2021) synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, examining its spectroscopic, photophysical, and photochemical properties (Öncül et al., 2021). Additionally, the study of reaction-based fluorescent probes for discrimination of thiophenols over aliphatic thiols by Wang et al. (2012) contributes to understanding the compound's potential applications in chemical and environmental sciences (Wang et al., 2012).
Propriétés
Formule moléculaire |
C25H23N2O4S+ |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
N-[3-(4-tert-butylpyridin-1-ium-1-yl)-1,4-dioxonaphthalen-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-25(2,3)17-13-15-27(16-14-17)22-21(26-32(30,31)18-9-5-4-6-10-18)23(28)19-11-7-8-12-20(19)24(22)29/h4-16H,1-3H3/p+1 |
Clé InChI |
QFLMQIMVEYAESD-UHFFFAOYSA-O |
SMILES |
CC(C)(C)C1=CC=[N+](C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
CC(C)(C)C1=CC=[N+](C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B1225870.png)
![2-[(2-propyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1225871.png)
![N-[5-(2-methoxyethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225872.png)
![N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B1225873.png)

![benzoic acid 2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g][1]benzopyran-2-yl]propan-2-yl ester](/img/structure/B1225879.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[4-methyl-5-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1225882.png)
![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-methoxyphenyl)thiourea](/img/structure/B1225883.png)

![3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1225886.png)
![3-chloro-N-[3-[(2-furanylmethylamino)-oxomethyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1225888.png)

![3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1225894.png)
![N-(2-furanylmethyl)-2-(4-oxo-6-phenyl-3-thieno[2,3-d]pyrimidinyl)acetamide](/img/structure/B1225895.png)